N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Description
The compound N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide (C₂₂H₁₉NO₂S, MW = 361.44 g/mol) features a bicyclic tetrahydrobenzothiophene core substituted with a benzamide group at position 2 and a phenylcarbonyl moiety at position 3 . Its crystal structure (monoclinic, space group P2₁/c) reveals a semi-chair conformation of the cyclohexene ring and intramolecular N–H⋯O hydrogen bonding (S(6) ring motif). Weak aromatic π–π stacking interactions (centroid separation: 3.9009 Å) contribute to its solid-state packing . Synthesized via amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine, it serves as a model for studying 2-aminothiophene derivatives in pharmaceutical and agrochemical contexts .
Properties
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)26-22(19)23-21(25)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKSSZSAZHZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves the condensation of benzamide with a suitable benzothiophene derivative. One common method involves the use of acid-catalyzed condensation reactions. For example, benzamide can be reacted with glyoxal in the presence of an acid catalyst to form the desired product . The reaction conditions often include the use of polar protic or aprotic solvents and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiophenes.
Scientific Research Applications
N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
Electron-Donating Groups (EDGs):
Heterocyclic Moieties:
- Benzimidazole () and benzothiazole () introduce planar aromatic systems, favoring π–π interactions with biological targets (e.g., DNA or enzymes) .
Biological Activity
N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 318.42 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds containing a benzothiophene moiety often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound has not been fully elucidated but is hypothesized to involve:
- Inhibition of key enzymes : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative conditions.
- Antitumor activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
Antitumor Activity
A series of studies have assessed the antitumor potential of this compound. In vitro assays revealed varying degrees of cytotoxicity against different cancer cell lines.
These findings indicate significant potency against non-small cell lung cancer (NSCLC) cell lines.
Enzyme Inhibition
The compound's potential as an AChE inhibitor was evaluated using Ellman’s method. The results indicated moderate inhibition comparable to known inhibitors.
This suggests that it may serve as a lead compound for developing new treatments for Alzheimer’s disease or other cholinergic dysfunctions.
Case Studies and Clinical Relevance
While there are no published clinical trials specifically for this compound, related compounds have shown promise in preclinical models. For instance:
- Study on Anticancer Effects : A study demonstrated that derivatives of benzothiophene exhibited significant antitumor activity in xenograft models.
- Neuroprotective Effects : Compounds similar in structure have been investigated for their neuroprotective properties in models of Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
